molecular formula C13H19ClN2O B6417389 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1052076-51-3

1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6417389
CAS No.: 1052076-51-3
M. Wt: 254.75 g/mol
InChI Key: IDNMPEWHMBPEQO-UHFFFAOYSA-N
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Description

1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a butyl group and a methoxymethyl group attached to the benzodiazole core, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-2,3-dimethylimidazolium chloride: Another benzodiazole derivative with similar structural features.

    1-butyl-3-methylimidazolium chloride: A related compound with a different substitution pattern on the imidazole ring.

Uniqueness

1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both butyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain applications.

Properties

IUPAC Name

1-butyl-2-(methoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10-16-2;/h5-8H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNMPEWHMBPEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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